molecular formula C16H12Cl2F3N5O B2541960 N-(diaminomethylidene)-1-(3,5-difluoropyridin-4-yl)-4-fluoroisoquinoline-7-carboxamide dihydrochloride CAS No. 2243509-46-6

N-(diaminomethylidene)-1-(3,5-difluoropyridin-4-yl)-4-fluoroisoquinoline-7-carboxamide dihydrochloride

Cat. No.: B2541960
CAS No.: 2243509-46-6
M. Wt: 418.2
InChI Key: LKDCZMQTUORHOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(diaminomethylidene)-1-(3,5-difluoropyridin-4-yl)-4-fluoroisoquinoline-7-carboxamide dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both pyridine and isoquinoline moieties, which are known for their biological and chemical significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diaminomethylidene)-1-(3,5-difluoropyridin-4-yl)-4-fluoroisoquinoline-7-carboxamide dihydrochloride typically involves multiple steps, starting from commercially available precursors. The process may include:

    Formation of the Pyridine Moiety:

    Isoquinoline Synthesis: The isoquinoline ring is synthesized separately, often through cyclization reactions.

    Coupling Reactions: The pyridine and isoquinoline moieties are then coupled together using suitable reagents and catalysts.

    Final Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(diaminomethylidene)-1-(3,5-difluoropyridin-4-yl)-4-fluoroisoquinoline-7-carboxamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: The fluorine atoms in the pyridine ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(diaminomethylidene)-1-(3,5-difluoropyridin-4-yl)-4-fluoroisoquinoline-7-carboxamide dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(diaminomethylidene)-1-(3,5-difluoropyridin-4-yl)-4-fluoroisoquinoline-7-carboxamide dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-Difluoropyridin-4-yl)acetamide: Shares the pyridine moiety but lacks the isoquinoline structure.

    Cyclopropyl(3,5-difluoropyridin-4-yl)methanamine dihydrochloride: Contains a similar pyridine ring but differs in the overall structure.

Uniqueness

N-(diaminomethylidene)-1-(3,5-difluoropyridin-4-yl)-4-fluoroisoquinoline-7-carboxamide dihydrochloride is unique due to its combination of pyridine and isoquinoline moieties, along with the specific functional groups that confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(diaminomethylidene)-1-(3,5-difluoropyridin-4-yl)-4-fluoroisoquinoline-7-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N5O.2ClH/c17-10-6-23-14(13-11(18)4-22-5-12(13)19)9-3-7(1-2-8(9)10)15(25)24-16(20)21;;/h1-6H,(H4,20,21,24,25);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDCZMQTUORHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)N=C(N)N)C(=NC=C2F)C3=C(C=NC=C3F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.